N-methyl-N-[(1-methylimidazol-2-yl)methyl]-1-propan-2-ylpyrazole-4-carboxamide
Description
N-methyl-N-[(1-methylimidazol-2-yl)methyl]-1-propan-2-ylpyrazole-4-carboxamide is a complex organic compound that features both imidazole and pyrazole rings. These heterocyclic structures are known for their significant roles in various chemical and biological processes. The compound’s unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in scientific research.
Properties
IUPAC Name |
N-methyl-N-[(1-methylimidazol-2-yl)methyl]-1-propan-2-ylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O/c1-10(2)18-8-11(7-15-18)13(19)17(4)9-12-14-5-6-16(12)3/h5-8,10H,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTRGXOGMMSLJMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C=N1)C(=O)N(C)CC2=NC=CN2C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[(1-methylimidazol-2-yl)methyl]-1-propan-2-ylpyrazole-4-carboxamide typically involves multiple steps, starting with the preparation of the imidazole and pyrazole precursors. One common method involves the methylation of imidazole using methanol in the presence of an acid catalyst . Another approach is the Radziszewski reaction, which uses glyoxal, formaldehyde, ammonia, and methylamine to form the imidazole ring .
Industrial Production Methods
Industrial production of this compound often employs continuous preparation methods using catalysts like Hβ molecular sieves in tubular reactors. The mixed ammonia and aldehyde reactants are heated and vaporized before being introduced into the reactor, where they undergo gas-phase catalytic reactions . The resulting product is then separated and purified through rectification processes .
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[(1-methylimidazol-2-yl)methyl]-1-propan-2-ylpyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-methyl-N-[(1-methylimidazol-2-yl)methyl]-1-propan-2-ylpyrazole-4-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-methyl-N-[(1-methylimidazol-2-yl)methyl]-1-propan-2-ylpyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s imidazole ring can mimic the structure of nucleoside bases, allowing it to bind to active sites on enzymes and inhibit their activity . Additionally, the pyrazole ring can interact with various biochemical pathways, modulating their function and leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
1-Methylimidazole: An aromatic heterocyclic compound used as a precursor in the synthesis of various chemicals.
2-Methylimidazole: Similar to 1-methylimidazole but with different substitution patterns, affecting its reactivity and applications.
N-Methylimidazole: Another related compound with applications in organic synthesis and as a catalyst.
Uniqueness
N-methyl-N-[(1-methylimidazol-2-yl)methyl]-1-propan-2-ylpyrazole-4-carboxamide is unique due to its combination of imidazole and pyrazole rings, which confer distinct chemical properties and reactivity. This dual-ring structure allows it to participate in a broader range of reactions and makes it a versatile compound in both research and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
